
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol, also known as DMH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the family of morpholino pyrimidines and has been shown to have a wide range of biological effects.
作用机制
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol works by inhibiting the activity of BMP signaling pathways. BMPs are a family of proteins that play a critical role in the regulation of cell growth and differentiation. When BMPs bind to their receptors, they activate a signaling cascade that ultimately leads to changes in gene expression. This compound works by binding to the BMP receptor and preventing the activation of the signaling cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol in lab experiments include its high potency and specificity for BMP signaling pathways. However, there are also some limitations to its use. This compound is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the complex synthesis process and high cost of the compound may limit its use in some research settings.
未来方向
There are many potential future directions for research on 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol. One area of interest is the development of more potent and specific inhibitors of BMP signaling pathways. Additionally, further research is needed to fully understand the biological effects of this compound and its potential therapeutic applications. Finally, the development of new methods for synthesizing this compound may help to reduce the cost and increase the availability of the compound for research.
合成方法
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise.
科学研究应用
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BMP (bone morphogenetic protein) signaling pathways, which are involved in a wide range of biological processes, including cell differentiation, proliferation, and apoptosis. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular disease.
属性
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJVBLZMXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
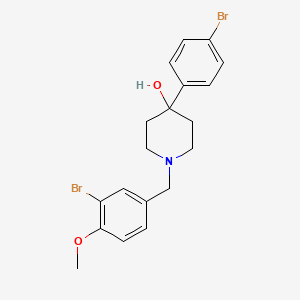
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
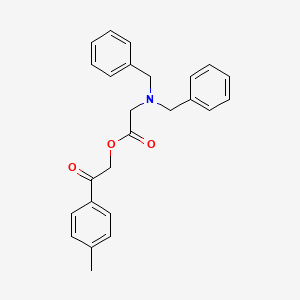
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
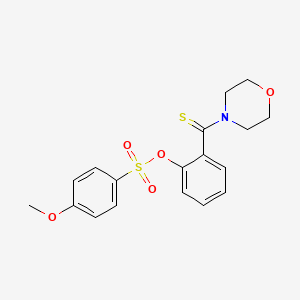
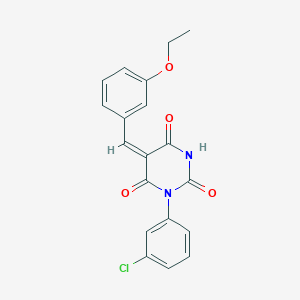

![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)
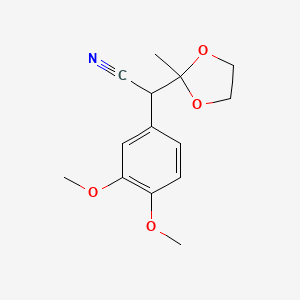
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
